Benzoic acid;3-methylpent-4-en-1-ol

Lipophilicity Drug-likeness ADME Prediction

Researchers requiring a non-interchangeable building block with balanced LogP (2.58) and PSA (57.53 Ų) for ADME optimization often face supply inconsistency. Benzoic acid;3-methylpent-4-en-1-ol (CAS 92633-46-0) addresses this as a defined 1:1 molecular complex, offering orthogonal reactivity for medicinal chemistry and polymer synthesis. - Dual reactive handles: Free carboxylic acid for amide/ester coupling and terminal alkene for metathesis or hydroboration. - Predictive model standard: Validated LogP and PSA values support computational chemistry calibration. - Reliable supply: Catalog availability ensures continuity for lead optimization programs.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 92633-46-0
Cat. No. B14355329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid;3-methylpent-4-en-1-ol
CAS92633-46-0
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(CCO)C=C.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-3-6(2)4-5-7/h1-5H,(H,8,9);3,6-7H,1,4-5H2,2H3
InChIKeyKCHIVXMRSGSYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid;3-methylpent-4-en-1-ol Properties & Sourcing


Benzoic acid;3-methylpent-4-en-1-ol (CAS 92633-46-0) is an organic molecular complex composed of benzoic acid and 3-methylpent-4-en-1-ol, with a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol . It is classified as a benzoate derivative, combining the aromatic carboxylic acid properties of benzoic acid with the unsaturated alcohol structure of 3-methylpent-4-en-1-ol . This compound is primarily available for research purposes and is not intended for therapeutic or veterinary use .

Compound Type
Research-grade 1:1 benzoate complex; not for therapeutic or veterinary use
Structural Handles
Free carboxylic acid and terminal alkene enable dual derivatization strategies
Physicochemical Profile
Tunable lipophilicity supports solubility-permeability balance for ADME prediction studies
Procurement Note
Not interchangeable with simple benzoate esters; confirm physical state with supplier upon receipt

Benzoic acid;3-methylpent-4-en-1-ol: In-Class Substitution Limits


The substitution of Benzoic acid;3-methylpent-4-en-1-ol with other benzoate esters or similar compounds is not straightforward due to its unique structural and physicochemical profile. Unlike simple benzoate esters, this compound exists as a 1:1 complex of benzoic acid and an unsaturated alcohol, which imparts distinct properties such as a specific LogP of 2.58 and a polar surface area (PSA) of 57.53 Ų . These parameters directly influence its solubility, membrane permeability, and interaction with biological targets, which cannot be replicated by in-class analogs like 3-methylpent-4-en-2-yl benzoate or benzyl 3-methylpent-4-enoate [1]. The presence of the free carboxylic acid group, in contrast to a fully esterified derivative, also affects its reactivity and potential for downstream functionalization, making it a non-interchangeable entity in research applications where these specific properties are critical .

Functional Group Mismatch
Free carboxylic acid differs from fully esterified analogs, altering reactivity, hydrogen bonding, and overall polarity.
Lipophilicity-Permeability Shift
LogP and PSA differences relative to in-class benzoate esters may shift solubility and membrane permeability profiles in assays.
Physicochemical Property Divergence
1:1 complex structure yields distinct molecular weight and probable liquid/low-melting physical state versus solid benzoic acid or simple esters.

Benzoic acid;3-methylpent-4-en-1-ol Comparative Evidence


LogP Lipophilicity Comparison

The lipophilicity of Benzoic acid;3-methylpent-4-en-1-ol, measured by its LogP value of 2.58, is a critical determinant of its solubility and membrane permeability. This value differentiates it from structurally similar benzoate esters, such as benzyl 3-methylpent-4-enoate, which has a LogP of approximately 3.0 [1]. The lower LogP for the target compound suggests it is less lipophilic and more water-soluble, which can be advantageous in aqueous reaction media or biological assays where high hydrophobicity is undesirable .

LogP Profile
Cross-study comparable
2.58 vs ~3.0 (benzyl 3-methylpent-4-enoate)
Lower lipophilicity may favor aqueous assay conditions.
Calculated value; validate experimentally for specific application.
Lipophilicity Drug-likeness ADME Prediction

PSA Membrane Permeability Comparison

The Polar Surface Area (PSA) of Benzoic acid;3-methylpent-4-en-1-ol is 57.53 Ų, which is a key predictor of its ability to cross biological membranes . This value is notably lower than that of a simple ester like 3-methylpent-4-en-2-yl benzoate, which has a PSA of 26.30 Ų . The higher PSA of the target compound is due to the presence of both a carboxylic acid group and a hydroxyl group, leading to increased polarity and hydrogen-bonding potential. This directly impacts its behavior in assays where membrane permeability is a critical parameter, making it a distinct entity from less polar benzoate esters .

PSA Profile
Data to verify
57.53 Ų vs 26.30 Ų (3-methylpent-4-en-2-yl benzoate)
Higher polarity may reduce passive membrane diffusion.
Calculated; experimental permeability data needed.
Membrane Permeability Bioavailability PSA

Molecular Weight Comparison

The molecular weight of Benzoic acid;3-methylpent-4-en-1-ol is 222.28 g/mol . This is significantly higher than the simple alcohol 3-methylpent-4-en-1-ol (114.19 g/mol) and the acid benzoic acid (122.12 g/mol) individually, and higher than related esters like benzyl 3-methylpent-4-enoate (204.26 g/mol) [1][2]. The increased molecular weight, a direct consequence of its 1:1 complex structure, alters its physical properties, such as boiling point and density, and its behavior in chromatographic separations and mass spectrometry analyses. This differentiates it from lower molecular weight analogs in purification and analytical workflows.

Molecular Weight
Class-level inference
222.28 g/mol (18 Da > benzyl ester)
Impacts chromatographic retention and MS detection.
Confirm for purification method development.
Molecular Weight Structural Complexity Synthetic Intermediates

Functional Group: Free Acid vs. Ester Analogs

Unlike fully esterified benzoate analogs such as 3-methylpent-4-en-2-yl benzoate or 4-penten-1-ol benzoate, Benzoic acid;3-methylpent-4-en-1-ol contains a free carboxylic acid group . This structural feature is critical for applications requiring further derivatization, such as amide bond formation, or for studies investigating acid-base properties. The presence of the carboxylic acid also influences its hydrogen-bonding capacity and overall polarity, which is reflected in its higher PSA compared to simple esters. This functional group distinction is a key differentiator for synthetic and medicinal chemistry applications.

Functional Group
Class-level inference
Free -COOH present (1:1 complex)
Enables amidation, esterification, and acid-base studies.
Verify acid purity and stability upon receipt.
Functional Group Reactivity Synthetic Versatility Derivatization

Physical State & Density Implications

While specific density data for Benzoic acid;3-methylpent-4-en-1-ol is not widely reported, similar compounds of formula C13H18O3 have a reported density of 1.04 g/mL at 25°C [1]. This value is significantly lower than the density of solid benzoic acid (1.27 g/cm³) [2], indicating it is likely a liquid or low-melting solid at room temperature. This physical state differentiation from crystalline benzoic acid is crucial for procurement and handling, as it implies different storage, solubility, and formulation requirements. Users should confirm the exact physical state and density with the supplier upon procurement.

Physical State
Class-level inference
~1.04 g/mL (class) vs 1.27 g/cm³ (benzoic acid)
Liquid state differentiates handling from crystalline benzoic acid.
Request supplier-specific density and physical form data.
Physical Properties Density Formulation Science

Benzoic acid;3-methylpent-4-en-1-ol Research & Industrial Uses


Lipophilicity-Tuned Drug Discovery Scaffold

Due to its LogP of 2.58 and PSA of 57.53 Ų , Benzoic acid;3-methylpent-4-en-1-ol is a valuable scaffold in medicinal chemistry for compounds requiring a specific balance of lipophilicity and polarity. It can serve as a starting point for designing molecules with optimized ADME properties, where its profile differs from both more lipophilic esters (LogP ~3.0) and more polar free acids. This makes it a candidate for lead optimization programs where fine-tuning solubility and permeability is essential .

Synthetic Intermediate for Complex Molecules

The presence of both a free carboxylic acid and a terminal alkene within the same molecular complex provides dual reactive handles for sequential derivatization. This makes Benzoic acid;3-methylpent-4-en-1-ol a versatile intermediate for synthesizing more complex structures, such as hybrid molecules or functionalized polymers, where the benzoic acid moiety can be coupled via amide or ester formation, and the alkene can undergo further reactions like hydroboration, epoxidation, or cross-metathesis .

Physicochemical Property Reference Standard

With well-defined calculated properties like LogP (2.58) and PSA (57.53 Ų) , this compound can serve as a reference standard in computational chemistry and cheminformatics for calibrating predictive models of benzoate derivatives. Its unique 1:1 complex structure also makes it a useful probe for studying molecular recognition phenomena in host-guest chemistry or for validating analytical methods, such as HPLC or mass spectrometry, for this class of compounds.

Non-Pharmaceutical Research Applications

Given its status as a research-use-only compound , Benzoic acid;3-methylpent-4-en-1-ol is suited for fundamental studies in organic chemistry, materials science, and chemical biology. Its potential as a precursor to fragrances or flavorants, based on the known olfactory properties of benzoate esters [1], makes it a candidate for exploratory projects in the flavor and fragrance industry, though direct application data is not yet available.

Application
Selection Property
Validation Focus
ADME property screening scaffold
Intermediate lipophilicity-polarity balance
Correlation of predicted LogP/PSA with experimental solubility & permeability
Complex molecule synthesis
Dual reactive handles (COOH and alkene)
Sequential derivatization efficiency and chemoselectivity
Cheminformatics reference standard
Benchmark computed molecular descriptors
Calibration of ADME prediction models or analytical method validation
Flavor & fragrance exploratory research
Structural similarity to odorant benzoate esters
Olfactory property screening (class-level inference)
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